Lipophilicity Modulation via Difluoromethyl Group Enhances CNS Drug-Like Properties Relative to Trifluoromethyl Analogs
The difluoromethyl (-CF2H) substituent provides a calculated logP reduction of approximately 0.6–0.8 units compared to a trifluoromethyl (-CF3) group when placed on an aromatic ring, while simultaneously introducing hydrogen-bond donor capacity (pKa ~13) that -CF3 lacks [1]. For 2-(difluoromethyl)-3-phenoxy-thiophene, this translates to a predicted cLogP of ~3.2, compared to an estimated ~3.9 for the hypothetical 2-(trifluoromethyl)-3-phenoxy-thiophene analog [2]. This lower lipophilicity reduces the risk of hERG channel blockade and phospholipidosis, critical considerations in CNS-targeted programs [3].
| Evidence Dimension | Lipophilicity (calculated logP) |
|---|---|
| Target Compound Data | cLogP ≈ 3.2 (estimated from fragmental methods) |
| Comparator Or Baseline | Hypothetical 2-(trifluoromethyl)-3-phenoxy-thiophene: cLogP ≈ 3.9 |
| Quantified Difference | ΔcLogP ≈ -0.7 |
| Conditions | In silico prediction using CLOGP algorithm |
Why This Matters
Lower logP correlates with reduced off-target toxicity risk and improved developability profile for CNS and systemic drug candidates.
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- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. 2010;5(3):235-248. View Source
